(isoquinolin-5-yl)thiourea
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Overview
Description
(isoquinolin-5-yl)thiourea is a compound with the molecular formula C10H9N3S. It is a derivative of thiourea, where the thiourea moiety is attached to an isoquinoline ring at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of the compound (isoquinolin-5-yl)thiourea is the enzyme tyrosinase . Tyrosinase is a multifunctional copper-containing enzyme that is widely distributed in nature . It plays a crucial role in the synthesis of melanin, catalyzing two distinct reactions: a hydroxylation of monophenols to o-diphenols (monophenolase activity) and an oxidation of o-diphenols to o-quinones (diphenolase activity) .
Mode of Action
This compound interacts with tyrosinase, inhibiting its enzymatic activity . Among the synthesized compounds, this compound was found to be the most active one, with an inhibition constant (Ki) of 119.22 μM . The inhibition kinetics analyzed using Lineweaver – Burk double reciprocal plots revealed that this compound acts as a competitive inhibitor .
Biochemical Pathways
This compound affects the melanin synthesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in the production of o-diphenols and o-quinones, the downstream products of the enzymatic reactions catalyzed by tyrosinase .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tyrosinase activity . This leads to a decrease in the production of melanin, which can have various effects depending on the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (isoquinolin-5-yl)thiourea typically involves the reaction of isoquinoline derivatives with thiourea. One common method involves the use of isoquinoline-5-carboxylic acid, which is first converted to its corresponding amine. This amine is then reacted with thiourea under suitable conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(isoquinolin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(isoquinolin-5-yl)thiourea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research has indicated potential anticancer, antibacterial, and antifungal activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
(isoquinolin-5-yl)urea: Similar structure but with an oxygen atom instead of sulfur.
(quinolin-5-yl)thiourea: Similar structure but with a quinoline ring instead of isoquinoline.
(isoquinolin-5-yl)thiocarbamate: Similar structure but with a thiocarbamate group instead of thiourea.
Uniqueness
(isoquinolin-5-yl)thiourea is unique due to its specific interaction with enzymes like tyrosinase, which is not observed with all similar compounds. Its sulfur-containing thiourea group also imparts distinct chemical reactivity compared to oxygen-containing urea derivatives.
Properties
IUPAC Name |
isoquinolin-5-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)13-9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H3,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPWHCXCGYRECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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